2-(2-Fluorobenzamido)thiophene-3-carboxamide
Overview
Description
2-(2-Fluorobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorobenzamido group attached to the thiophene ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzamido)thiophene-3-carboxamide typically involves the condensation of 2-fluorobenzoic acid with thiophene-3-carboxamide. The reaction is carried out under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(2-Fluorobenzamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme polyketide synthase 13 (Pks 13), which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide: Similar structure with a chlorine atom in place of one hydrogen.
Benzofuran-2-carboxamide derivatives: Similar in structure but with an oxygen atom in the ring instead of sulfur.
Cycloheptathiophene-3-carboxamide derivatives: Larger ring structure but similar functional groups.
Uniqueness
2-(2-Fluorobenzamido)thiophene-3-carboxamide is unique due to the presence of the fluorobenzamido group, which imparts specific electronic and steric properties that can enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTPMDUKFYACTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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